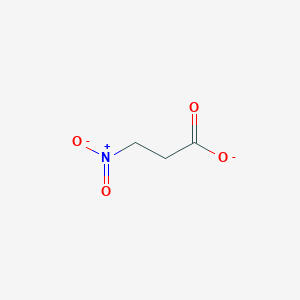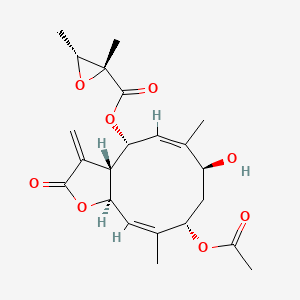
Eupacunoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupacunoxin is a germacranolide.
Applications De Recherche Scientifique
1. Understanding the Role in Pancreatic Cancer Treatment
Eupacunoxin may play a significant role in pancreatic cancer treatment. Studies have shown that combinations of drugs, including agents like eupacunoxin, may increase overall survival in patients with resected pancreatic cancer compared to monotherapy. For instance, the ESPAC-4 trial indicated that a combination of gemcitabine and capecitabine had a better survival outcome than gemcitabine alone (Neoptolemos et al., 2017).
2. Potential in Redox Biology and Medicine
Research in the field of redox biology and medicine suggests a potential role for eupacunoxin in addressing diseases associated with oxidative stress. The EU-ROS project, for example, highlighted the importance of understanding the sources and targets of reactive oxygen and nitrogen species (RONS) in disease progression. Eupacunoxin, with its potential redox-modulating properties, could be relevant in this context (Egea et al., 2017).
3. Implications in Osteoimmunology
In osteoimmunology, which studies the interplay between the immune and skeletal systems, eupacunoxin might have applications. Understanding the molecular interactions in this field, including those potentially influenced by eupacunoxin, could lead to novel treatments for diseases affecting both the immune and bone systems (Takayanagi, 2007).
4. Role in Synthetic Biology for Conservation
Synthetic biology, which involves creating novel and engineered genetic variation, may utilize eupacunoxin for environmental and conservation purposes. Its application could be explored in efforts like kelp forest conservation, where synthetic biology is considered for halting or reversing ecosystem loss (Coleman & Goold, 2019).
Propriétés
Nom du produit |
Eupacunoxin |
|---|---|
Formule moléculaire |
C22H28O8 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
[(3aS,4R,5Z,7S,9S,10Z,11aR)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C22H28O8/c1-10-7-18(29-21(26)22(6)13(4)30-22)19-12(3)20(25)28-17(19)8-11(2)16(9-15(10)24)27-14(5)23/h7-8,13,15-19,24H,3,9H2,1-2,4-6H3/b10-7-,11-8-/t13-,15+,16+,17-,18-,19+,22-/m1/s1 |
Clé InChI |
QGXSKKOWDFZPIV-CXDYXSGLSA-N |
SMILES isomérique |
C[C@@H]1[C@](O1)(C)C(=O)O[C@@H]2/C=C(\[C@H](C[C@@H](/C(=C\[C@@H]3[C@@H]2C(=C)C(=O)O3)/C)OC(=O)C)O)/C |
SMILES |
CC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C |
SMILES canonique |
CC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-4-methoxy-6-[(4R,5S,7Z,10S)-4,5,10-trihydroxy-6-oxo-7-undecenyl]benzoic acid mu-lactone](/img/structure/B1233104.png)

![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)
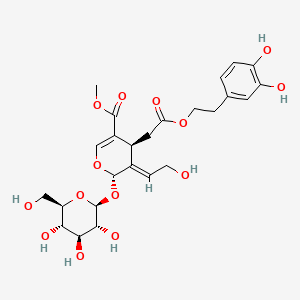


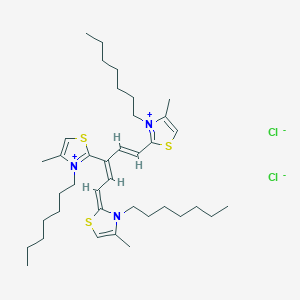
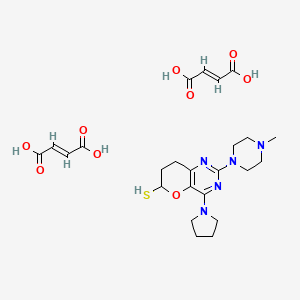

![3-chloro-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1233121.png)
![1-(2,4-dimethylphenyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]thiourea](/img/structure/B1233122.png)

